4-biphenyl-3'-acetyl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Acetyl-biphenyl-4-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group attached to the biphenyl structure, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Acetyl-biphenyl-4-yl)-acetic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Acetylation: The biphenyl compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of (3’-Acetyl-biphenyl-4-yl)-acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3’-Acetyl-biphenyl-4-yl)-acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
(3’-Acetyl-biphenyl-4-yl)-acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’-Acetyl-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The biphenyl structure allows for interactions with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
(3’-Acetyl-biphenyl-4-yl)-acetic acid: can be compared with other biphenyl derivatives such as:
Biphenyl-4-carboxylic acid: Lacks the acetyl group, leading to different chemical and biological properties.
4-Acetylbiphenyl: Lacks the acetic acid moiety, affecting its reactivity and applications.
Biphenyl-4-acetic acid: Similar structure but without the acetyl group, resulting in different chemical behavior.
The presence of both the acetyl and acetic acid groups in (3’-Acetyl-biphenyl-4-yl)-acetic acid makes it unique and versatile in various applications.
Properties
IUPAC Name |
2-[4-(3-acetylphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTACOSBQBHGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629610 |
Source
|
Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-14-0 |
Source
|
Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.